A Comprehensive Technical Guide to 4,6-Dichloropyrimidine-5-carbonitrile (CAS No. 5305-45-3)
A Comprehensive Technical Guide to 4,6-Dichloropyrimidine-5-carbonitrile (CAS No. 5305-45-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,6-Dichloropyrimidine-5-carbonitrile, a pivotal chemical intermediate in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, safety information, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.
Core Chemical Identity and Properties
4,6-Dichloropyrimidine-5-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with two chlorine atoms and a nitrile group.[1] This trifunctional scaffold imparts a high degree of reactivity, making it a versatile building block in organic synthesis.
Table 1: Chemical and Physical Properties of 4,6-Dichloropyrimidine-5-carbonitrile
| Property | Value | Source(s) |
| CAS Number | 5305-45-3 | [2][3][4][5][6] |
| Molecular Formula | C₅HCl₂N₃ | [2][3][4][5][6] |
| Molecular Weight | 173.99 g/mol | [2][3][4][5][6] |
| Appearance | White to light yellow crystalline powder/solid | [3] |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not consistently available | |
| Solubility | Sparingly soluble in water (0.319 mg/mL at 25°C); moderately soluble in polar organic solvents. | [1][2][3] |
| pKa (Predicted) | -7.00 ± 0.26 | [3] |
| Topological Polar Surface Area | 49.6 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Safety and Handling
4,6-Dichloropyrimidine-5-carbonitrile is classified with the GHS07 pictogram and a "Warning" signal word, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.[7] As with all halogenated compounds, appropriate safety precautions should be taken during handling.[1]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | - | May be harmful if swallowed. | [7] |
| - | May be harmful in contact with skin. | [7] | |
| - | May be harmful if inhaled. | [7] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [7] |
Note: This information is based on available data and may not be exhaustive. For complete safety information, consult a comprehensive Safety Data Sheet (SDS) from the supplier.
Synthesis and Experimental Protocols
The synthesis of 4,6-Dichloropyrimidine-5-carbonitrile is well-documented, with scalable processes developed for industrial production. A common and robust synthetic route starts from the readily available 4,6-dihydroxypyrimidine.
Experimental Protocol: Scalable Synthesis from 4,6-Dihydroxypyrimidine
This protocol is adapted from a published scalable process.
Step 1: Vilsmeier-Haack Formylation and Chlorination
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To a suitable reactor, add 4,6-dihydroxypyrimidine.
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Under controlled temperature, introduce a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
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This reaction accomplishes two transformations: the installation of a formyl group at the 5-position of the pyrimidine ring and the chlorination of the hydroxyl groups at the 4 and 6 positions to yield 4,6-dichloro-5-formylpyrimidine.
Step 2: Oxime Formation
-
The crude 4,6-dichloro-5-formylpyrimidine is then reacted with hydroxylamine hydrochloride in an acidic aqueous solution.
-
This step converts the formyl group into an oxime, yielding 4,6-dichloro-5-pyrimidinecarboxaldehyde oxime.
Step 3: Dehydration to Nitrile
-
The final step involves the dehydration of the oxime to the corresponding nitrile.
-
This is typically achieved using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
The product, 4,6-Dichloropyrimidine-5-carbonitrile, can be purified by standard techniques such as recrystallization or column chromatography.
Applications in Research and Drug Development
The unique chemical structure of 4,6-Dichloropyrimidine-5-carbonitrile makes it a valuable precursor for a wide range of biologically active molecules and functional materials.
Intermediate for Pharmaceutical Agents
The two reactive chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the nitrile group can be further transformed. This versatility has been exploited in the development of inhibitors for several key signaling pathways implicated in cancer and other diseases.
Targeting Kinase Signaling Pathways in Cancer
Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of protein kinases that are often dysregulated in cancer.
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PI3K/mTOR Pathway: Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), two key proteins in a signaling pathway that promotes cell proliferation and survival.
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VEGFR-2 Signaling: Pyrimidine-5-carbonitrile derivatives have also been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.
Applications in Materials Science
Beyond its pharmaceutical applications, 4,6-Dichloropyrimidine-5-carbonitrile and its derivatives are being explored for their use in materials science, particularly in the development of organic light-emitting diodes (OLEDs).
Conclusion
4,6-Dichloropyrimidine-5-carbonitrile (CAS No. 5305-45-3) is a highly versatile and valuable chemical intermediate. Its trifunctional nature provides a robust platform for the synthesis of a diverse array of complex molecules. For researchers and professionals in drug discovery, this compound offers significant opportunities for developing novel therapeutics, particularly in the area of kinase inhibitors for oncology. Its utility also extends to the development of advanced materials, underscoring its importance in modern chemical research and development.
References
- 1. CAS 5305-45-3: 4,6-Dichloropyrimidine-5-carbonitrile [cymitquimica.com]
- 2. Buy 4,6-Dichloropyrimidine-5-carbonitrile | 5305-45-3 [smolecule.com]
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- 4. 4,6-dichloropyrimidine-5-carbonitrile | 5305-45-3 [chemicalbook.com]
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- 7. 4,6-Dichloro-pyrimidine-5-carbonitrile 97% | CAS: 5305-45-3 | AChemBlock [achemblock.com]
